Thallium fluoride (TlF3)

Description

Propriétés

Numéro CAS |

7783-57-5 |

|---|---|

Formule moléculaire |

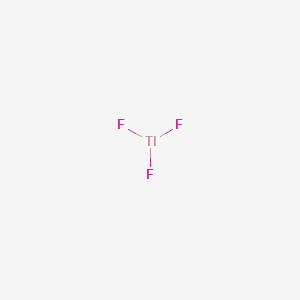

F3Tl |

Poids moléculaire |

261.379 g/mol |

Nom IUPAC |

thallium(3+);trifluoride |

InChI |

InChI=1S/3FH.Tl/h3*1H;/q;;;+3/p-3 |

Clé InChI |

BOUDEKXATYHWHY-UHFFFAOYSA-K |

SMILES |

F[Tl](F)F |

SMILES canonique |

[F-].[F-].[F-].[Tl+3] |

Autres numéros CAS |

7783-57-5 |

Origine du produit |

United States |

Methodologies for the Synthesis of Thallium Iii Fluoride

Direct Fluorination Pathways for TlF3 Synthesis

Direct fluorination methods involve the reaction of thallium metal or a thallium(III) compound with a strong fluorinating agent. These methods are often favored for producing high-purity TlF3.

One of the most direct methods for synthesizing Thallium(III) fluoride (B91410) is the reaction of elemental thallium with fluorine gas. vulcanchem.com This reaction is vigorous and proceeds readily, even at room temperature, to yield TlF3. vulcanchem.comsmolecule.com

The balanced chemical equation for this reaction is: 2 Tl(s) + 3 F₂(g) → 2 TlF₃(s) vulcanchem.com

This method is capable of producing high-purity Thallium(III) fluoride. vulcanchem.com However, the extreme reactivity of fluorine gas necessitates careful handling and specialized equipment to ensure safety and control of the reaction. vulcanchem.com

A common and effective alternative to using thallium metal is the fluorination of Thallium(III) oxide (Tl₂O₃). This method can be carried out using elemental fluorine or other potent fluorinating agents like bromine trifluoride (BrF₃) or sulfur tetrafluoride (SF₄). chemeurope.comdokumen.pubwikipedia.orgdokumen.pub The reaction is typically conducted at elevated temperatures, around 300°C, to ensure complete conversion to TlF3. chemeurope.comdokumen.pubwikipedia.orgdokumen.pub

The reaction with elemental fluorine can be represented as: Tl₂O₃(s) + 3 F₂(g) → 2 TlF₃(s) + 1.5 O₂(g)

When using other fluorinating agents, the reactions proceed as follows:

With Bromine Trifluoride (BrF₃): Tl₂O₃ reacts with BrF₃ at 300°C to yield TlF₃. chemeurope.comdokumen.pubwikipedia.orgdokumen.pub

With Sulfur Tetrafluoride (SF₄): Similarly, the reaction of Tl₂O₃ with SF₄ at 300°C produces TlF₃. chemeurope.comdokumen.pubwikipedia.orgdokumen.pub

These direct fluorination methods of Tl₂O₃ generally result in high yields of pure TlF₃.

Table 1: Direct Fluorination Reactions for TlF₃ Synthesis

| Starting Material | Fluorinating Agent | Reaction Conditions | Products | Purity/Yield |

|---|---|---|---|---|

| Thallium (Tl) | Fluorine (F₂) | Room Temperature | TlF₃ | High Purity vulcanchem.com |

| Thallium(III) oxide (Tl₂O₃) | Fluorine (F₂) | ~300°C | TlF₃, O₂ | High Purity, High Yield |

| Thallium(III) oxide (Tl₂O₃) | Bromine Trifluoride (BrF₃) | 300°C chemeurope.comdokumen.pubwikipedia.orgdokumen.pub | TlF₃ | Not specified |

Indirect Synthetic Routes to Thallium(III) Fluoride Precursors and TlF3

Indirect methods involve the preparation of thallium-containing precursors in solution, which can then be converted to TlF3. These routes can offer advantages in terms of milder reaction conditions and control over product formation.

Thallium(III) fluoride can be prepared through reactions in both aqueous and non-aqueous media. In an aqueous approach, Thallium(III) oxide can be reacted with hydrofluoric acid (HF).

The reaction is as follows: Tl₂O₃(s) + 6 HF(aq) → 2 TlF₃(s) + 3 H₂O(l)

This acid-base reaction provides a safer alternative to direct fluorination with F₂ gas, though it may require additional purification steps to achieve high purity. The yield and purity are generally moderate and depend on careful control of the reaction parameters.

Non-aqueous preparations have also been explored. For instance, TlF₃ has been formed by passing fluorine diluted with nitrogen through a solution of thallium(I) fluoride in anhydrous hydrogen fluoride (aHF). ijs.si However, this method has been reported to result in incomplete reaction, even with a large excess of fluorine. ijs.si The use of non-aqueous solvents like acetonitrile (B52724) has been documented for the synthesis of other thallium(III) halides, such as TlCl₃, by reacting TlCl with Cl₂ gas. chemeurope.com

Interface extraction techniques can be employed to recover thallium from industrial residues, such as sulfuric acid ash, which may contain various thallium fluorides including TlF₃. google.com One patented method involves a multi-step process:

Extraction of Tl⁺ ions from a dilute acid solution (pH 3-4) containing fluorides.

Oxidation of Tl⁺ to Tl³⁺ using bromine water. google.com

Adsorption of Tl³⁺ onto activated carbon modified with hydrochloric acid. google.com

Reduction and elution of Tl⁺ from the activated carbon using an ammonium (B1175870) oxalate (B1200264) solution. google.com

Precipitation of a thallium halide, such as TlCl, by adding chloride ions and heating.

While this method primarily focuses on the recovery and conversion to thallium chloride, it demonstrates a pathway for processing materials containing TlF₃ through interfacial phenomena.

Control of Reaction Conditions for TlF3 Formation

The successful synthesis of TlF₃ requires careful control over several reaction parameters to ensure high yield and purity, and to prevent the formation of side products.

Temperature: For direct fluorination of Tl₂O₃, a temperature of approximately 300°C is crucial for the reaction to proceed efficiently. At temperatures above 550°C, TlF₃ decomposes into thallium(I) fluoride (TlF) and fluorine gas. vulcanchem.com

Atmosphere: Reactions involving elemental fluorine must be carried out in a controlled, inert atmosphere to prevent unwanted side reactions.

Purity of Reagents: The purity of the starting materials, such as Tl₂O₃, directly impacts the purity of the final TlF₃ product.

Stoichiometry: Precise control of the stoichiometric amounts of reactants is necessary to ensure complete conversion and avoid the presence of unreacted starting materials or the formation of mixed-valence thallium compounds. vulcanchem.com

Handling of Reagents: Due to the high reactivity and toxicity of fluorinating agents like F₂ and BrF₃, as well as the toxicity of thallium compounds themselves, stringent safety precautions and appropriate handling equipment are essential. vulcanchem.com

Insufficient fluorination can lead to the formation of thallium(I) fluoride (TlF) as a side product. Post-synthesis purification techniques, such as vacuum sublimation, can be employed to isolate crystalline TlF₃ and remove impurities.

Table 2: Summary of Synthetic Methodologies for TlF₃

| Method Category | Specific Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Fluorination | Reaction with Metal | Tl, F₂ | Room Temperature | High purity vulcanchem.com | Requires handling of highly reactive F₂ gas vulcanchem.com |

| Fluorination of Oxide | Tl₂O₃, F₂/BrF₃/SF₄ | ~300°C | High yield and purity | Requires elevated temperatures and handling of corrosive reagents | |

| Indirect Synthesis | Aqueous Preparation | Tl₂O₃, HF(aq) | Aqueous solution | Safer than using F₂ gas | Moderate purity, may require purification |

| Non-Aqueous Preparation | TlF, F₂ in aHF | Anhydrous HF | Milder conditions | Incomplete reaction reported ijs.si |

Temperature and Pressure Influences on TlF₃ Product Formation

Temperature is a critical parameter in the synthesis of thallium(III) fluoride, particularly in direct fluorination methods. The reaction of thallium(III) oxide (Tl₂O₃) with fluorinating agents like elemental fluorine (F₂), bromine trifluoride (BrF₃), or sulfur tetrafluoride (SF₄) is typically carried out at elevated temperatures, often around 300°C. This thermal energy is necessary to overcome the activation barriers of the reaction and ensure complete fluorination of the thallium precursor. However, temperature must be carefully controlled, as TlF₃ decomposes at temperatures exceeding 550°C. vulcanchem.com

High-pressure conditions can also influence the formation of inorganic compounds by promoting the stabilization of denser crystal structures and increasing coordination numbers. aps.orgrsc.org While specific high-pressure synthesis data for TlF₃ is not extensively detailed in the provided literature, the general principles of high-pressure synthesis suggest it could be a viable tool. rsc.org High pressure can facilitate the formation of eight-coordinate structures, which is the coordination environment of the thallium(III) center in TlF₃. vulcanchem.comaps.org The combined effect of high temperature and high pressure (HTHP) is a powerful method in materials science to overcome kinetic barriers and synthesize novel materials or phases that are inaccessible under ambient conditions. aps.orgrsc.org In the context of ammonia (B1221849) synthesis, for example, increasing both temperature and pressure has been shown to enhance the reaction rate and yield. mdpi.com

Table 1: Temperature Effects on Thallium(III) Fluoride

| Temperature Range | Effect on TlF₃ Synthesis/Stability | Reference |

|---|---|---|

| ~300°C | Optimal for direct fluorination of Tl₂O₃. |

Purification and Isolation Techniques for Crystalline Thallium(III) Fluoride

Following the initial synthesis, purification is a critical step to isolate crystalline thallium(III) fluoride in a high-purity form. The choice of purification method often depends on the synthetic route employed. For TlF₃ synthesized via direct fluorination, which generally yields a high-purity product, vacuum sublimation is a highly effective technique for post-synthesis purification. This process involves heating the solid TlF₃ under vacuum, causing it to transform directly into a gas, which then crystallizes back into a solid on a cooler surface, leaving less volatile impurities behind.

When TlF₃ is produced through methods like the acid-base reaction of thallium(III) oxide with hydrofluoric acid, the resulting product may have moderate purity and require more rigorous purification. Standard laboratory techniques such as filtration are used to separate the solid product from the reaction solution. thieme-connect.de This is typically followed by washing the collected solid with appropriate solvents to remove soluble impurities. thieme-connect.de For achieving the highest purity, these initial steps might be followed by a final purification stage like vacuum sublimation.

Development of Novel Synthetic Approaches to Thallium(III) Fluoride

Research into the synthesis of thallium(III) fluoride has led to the development of alternative approaches aimed at improving safety and control over the reaction. While direct fluorination using highly reactive agents like F₂ gas is effective, its hazardous nature has prompted the exploration of other methods.

One significant development is the use of an acid-base reaction between thallium(III) oxide (Tl₂O₃) and hydrofluoric acid (HF). vulcanchem.com This method provides a safer synthetic route compared to direct fluorination, although it may necessitate additional purification steps to achieve high purity.

Another area of development involves the synthesis of novel thallium(III) precursors that can be used in subsequent reactions. For instance, new polymeric aryl thallium(III) complexes have been synthesized to act as oxidants and arylating agents. mdpi.com While not a direct synthesis of TlF₃, the development of new, stable, and reactive thallium(III) starting materials is an important field of research. Advances in the synthesis of high-purity thallium(III) oxide, a key precursor, also indirectly contribute to the improved synthesis of TlF₃. researchgate.net Future research may focus on molten salt synthesis or chemical vapor deposition techniques, which have been used for other metal fluorides, to produce TlF₃ with controlled crystallinity and purity. mdpi.comgoogle.com

Advanced Structural Elucidation and Bonding Theory of Thallium Iii Fluoride

Single-Crystal X-ray Diffraction Studies of TlF₃ and Its Polymorphs

Single-crystal X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For TlF₃, these studies have been crucial in establishing its fundamental structural parameters and understanding its solid-state chemistry.

Early and subsequent single-crystal XRD analyses have established that Thallium(III) fluoride (B91410) is isostructural with bismuth trifluoride (BiF₃). wikipedia.org It crystallizes in the orthorhombic system. wikipedia.org The specific space group and lattice parameters determined from these studies provide the foundational data for all further structural analysis. A second polymorph has been suggested to exist, though its structure is less definitively characterized. wikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Prototypical Structure | BiF₃ |

The coordination environment of the thallium cation (Tl³⁺) is a key feature of the TlF₃ structure. Single-crystal XRD data reveals that the Tl(III) center is eight-coordinate. wikipedia.orgshef.ac.ukwebelements.com The geometry of this coordination sphere is best described as a bicapped trigonal prismatic arrangement. shef.ac.ukwebelements.com In this configuration, the central thallium atom is bonded to eight fluoride anions, forming a complex and densely packed structure. This high coordination number is characteristic of larger metal ions with fluoride ligands.

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon in thallium halides. researchgate.net While the primary orthorhombic form of TlF₃ is well-documented, evidence for at least one other polymorph has been reported. wikipedia.org The study of phase transitions, which can be induced by changes in temperature or pressure, is essential for a complete understanding of a material's thermodynamic stability. nih.govias.ac.instfx.ca For instance, studies on the related thallium(I) fluoride (TlF) have shown transitions from an orthorhombic to a tetragonal structure at elevated temperatures, investigated by techniques including powder neutron diffraction. researchgate.net Similar investigations are critical to fully map the phase diagram of TlF₃ and characterize the conditions under which different polymorphs may be formed or interconverted.

Powder X-ray Diffraction and Neutron Diffraction for Polycrystalline TlF₃ Characterization

While single-crystal XRD provides detailed structural data, powder X-ray diffraction (PXRD) is indispensable for the routine characterization of polycrystalline (powder) samples. ucmerced.eduvscht.cz PXRD is a powerful tool for phase identification, where the diffraction pattern of a sample is compared to a database of known patterns, acting as a structural "fingerprint". vscht.czrigaku.com This technique is fundamental for confirming the synthesis of the correct TlF₃ phase and for detecting the presence of impurities or different polymorphs in a bulk sample. rigaku.com

Neutron diffraction serves as a complementary technique to XRD. stfc.ac.uk Neutrons interact with atomic nuclei, whereas X-rays interact with the electron cloud. stfc.ac.uk This difference means neutron diffraction can be particularly sensitive to the positions of light elements, like fluorine, in the presence of a heavy element like thallium. stfc.ac.uk Furthermore, it is a key technique for studying the magnetic structure of materials, although this is not a primary feature of TlF₃. stfc.ac.uk The application of powder neutron diffraction would be valuable for refining the precise positions of the fluoride ions in the TlF₃ lattice and for detailed studies of any temperature- or pressure-induced phase transitions. acs.org

Theoretical Investigations into the Electronic Structure and Chemical Bonding in TlF₃

Computational chemistry, particularly methods based on quantum mechanics, provides deep insights into the electronic structure and nature of chemical bonds that are not directly accessible through experimental diffraction methods alone.

Density Functional Theory (DFT) has become a standard and powerful tool for calculating the electronic structure of solid-state materials. mpg.denih.gov DFT calculations are based on the principle that the ground-state energy of a system is a unique functional of its electron density. mpg.denih.gov This approach allows for the computation of various properties, including total energies, geometries, and electronic band structures. nih.gov

For thallium-containing compounds, DFT studies have been successfully applied to investigate the structural and electronic properties of related thallium-based fluoroperovskites (TlBF₃). researchgate.netdntb.gov.ua These studies calculate properties such as optimized lattice parameters and electronic band gaps. researchgate.net The analysis of the bonding characteristics in these materials reveals that the Tl–F bond is predominantly ionic in nature. researchgate.net Applying similar DFT methodologies to TlF₃ would enable a detailed examination of its band structure, density of states (DOS), and the nature of the Tl-F chemical bond. Such calculations can elucidate the contributions of thallium and fluorine atomic orbitals to the valence and conduction bands, providing a fundamental understanding of the material's electronic properties.

Ab Initio and Post-Hartree-Fock Calculations on TlF3

Theoretical investigations employing ab initio and post-Hartree-Fock methods have provided significant insights into the electronic structure and bonding of thallium(III) fluoride. These computational approaches, which solve the Schrödinger equation from first principles without empirical data, are crucial for understanding the nuanced effects of relativity on heavy elements like thallium.

Comprehensive ab initio calculations have been performed to simulate the low-lying electronic states of thallium halides, including TlF₃. wseas.com These studies often incorporate relativistic effects, which are substantial for thallium, through methods such as spin-orbit coupling calculations. wseas.com Such calculations are essential for accurately predicting spectroscopic constants and understanding the nature of the chemical bonds. wseas.com

One of the key questions addressed by these theoretical studies is the role of the "inert pair effect," which is often invoked to explain the stability of the +1 oxidation state for thallium. However, computational studies on TlF₃ and related Group 13 halides have challenged a simplistic view of this phenomenon. A Mulliken population analysis performed on TlF₃ and AlF₃ revealed no significant trend in the ns orbital population, failing to provide computational evidence for a uniquely inert 6s pair in thallium. researchgate.netresearchgate.net This suggests that while relativistic effects are critically important in the chemistry of 6th-period elements, the concept of the 6s electrons being more inert than the s-electrons of lighter congeners may be an oversimplification. researchgate.netresearchgate.net

Further calculations have been used to determine various properties of TlF₃. The table below presents results from a study that optimized bond lengths and frequencies for TlF₃ among other Group 13 fluoride species. utah.edu

| Computational Property | Calculated Value for TlF₃ |

|---|---|

| Optimized Bond Length (Å) | 2.031 |

| Vibrational Frequency (cm-1) | 144 |

These theoretical results provide a fundamental basis for interpreting experimental data and understanding the intrinsic electronic properties of the TlF₃ molecule.

Comparative Bonding Analysis with Other Group 13 Trifluorides

The bonding characteristics of TlF₃ show significant deviations from the lighter trifluorides of Group 13 (BF₃, AlF₃, GaF₃, InF₃), reflecting periodic trends such as increasing atomic size, decreasing electronegativity, and the growing importance of relativistic effects.

A primary distinction lies in their solid-state structures. Boron trifluoride is a monomeric gas at standard conditions, featuring a trigonal planar geometry, which is a consequence of the strong π-backbonding from the fluorine lone pairs to the empty p-orbital on boron. In contrast, the trifluorides of aluminum, gallium, and indium adopt polymeric structures with octahedrally coordinated metal centers. Thallium(III) fluoride continues this trend of structural complexity but adopts a unique crystal structure different from its lighter congeners. TlF₃ crystallizes in the β-BiF₃ or YF₃ type structure, where the thallium atom is nine-coordinate. wikipedia.orgwikipedia.orgwikiwand.com This higher coordination number is a direct result of the large ionic radius of the Tl³⁺ cation.

The Lewis acidity of the Group 13 trifluorides is a topic of significant discussion. The general trend, with the notable exception of BF₃, is an increase in Lewis acid strength down the group. While boron is the most electronegative element in the group, the aforementioned pπ-pπ back-bonding in BF₃ significantly reduces the electron deficiency of the boron center, making it a weaker Lewis acid than might be anticipated. This type of π-overlap is ineffective for the larger, more diffuse p-orbitals of Al, Ga, In, and Tl. Consequently, the acidity increases for the heavier members, with TlF₃ acting as a competent Lewis acid.

Computational studies indicate that Thallium(III)-X bonds are generally weaker than Thallium(I)-X bonds by approximately 30% for halides. researchgate.net This highlights the thermodynamic factors that contribute to the stability of Tl(I) compounds relative to Tl(III) compounds.

| Compound | Structure Type | Coordination Number of Metal | Key Bonding Feature |

|---|---|---|---|

| BF₃ | Monomeric, Trigonal Planar | 3 | Significant pπ-pπ back-bonding |

| AlF₃ | Polymeric, Corner-sharing Octahedra | 6 | Ionic lattice |

| GaF₃ | Polymeric, Corner-sharing Octahedra | 6 | Ionic lattice |

| InF₃ | Polymeric, Corner-sharing Octahedra | 6 | Ionic lattice |

| TlF₃ | Polymeric, YF₃-type | 9 | Complex ionic lattice, large cation size |

Analysis of Tl-F Interatomic Distances and Lattice Parameters

The crystal structure of thallium(III) fluoride has been determined by single-crystal X-ray diffraction. It crystallizes in an orthorhombic system, which is a notable deviation from the structures of other Group 13 trifluorides. researchgate.net The structure is isomorphous with yttrium(III) fluoride (YF₃) and β-bismuth(III) fluoride (β-BiF₃). wikipedia.org

In this arrangement, each thallium atom is nine-coordinate, with the geometry described as a tricapped trigonal prism. wikipedia.org Another description from crystallographic data suggests each thallium atom has eight nearest fluorine neighbors. researchgate.net The Tl–F interatomic distances are not uniform, spanning a range from 2.09 Å to 2.49 Å, indicative of a complex and somewhat distorted coordination environment. researchgate.net

Different studies have reported slightly varying lattice parameters for the orthorhombic unit cell. This variation can be attributed to different experimental conditions or refinement methods. The reported parameters are summarized in the table below.

| Source | Space Group | a (Å) | b (Å) | c (Å) | Formula Units (Z) |

|---|---|---|---|---|---|

| Mazej & Goreshnik (2010) researchgate.net | Pnma | 5.825 | 7.024 | 4.851 | 4 |

| Miller (LibreTexts) scribd.com | Pma2 | 5.175 | 6.092 | - | - |

The structural data underscores the influence of the large Tl³⁺ ionic radius, which favors a high coordination number and a more intricate crystal packing compared to the octahedrally coordinated structures of AlF₃, GaF₃, and InF₃.

Advanced Spectroscopic and Spectrometric Characterization of Thallium Iii Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy in TlF₃ Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For TlF₃, both ¹⁹F and the thallium isotopes (²⁰³Tl and ²⁰⁵Tl) are NMR-active, offering complementary information about the fluorine and thallium environments within the crystal lattice.

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net In the solid state, the ¹⁹F NMR spectrum of TlF₃ is expected to provide information about the crystallographically distinct fluorine sites. The chemical shift of the ¹⁹F nucleus is sensitive to the degree of ionicity and covalency of the Tl-F bond, as well as the coordination number of the fluorine atom.

Table 1: General Principles of ¹⁹F NMR in the Context of TlF₃

| Parameter | Information Gained for TlF₃ | Expected Observations |

|---|---|---|

| Chemical Shift (δ) | Electronic environment of fluorine nuclei. | Multiple peaks corresponding to different crystallographic fluorine sites. Shifts would be indicative of the nature of the Tl-F bonds. |

| Linewidth | Structural order and dynamics. | Broad lines are expected in a solid-state spectrum due to dipolar coupling and chemical shift anisotropy. |

Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a nuclear spin of 1/2. ²⁰⁵Tl is generally the preferred nucleus for NMR studies due to its higher natural abundance (70.48%) and slightly higher receptivity compared to ²⁰³Tl. Thallium NMR is characterized by a very wide chemical shift range, making it highly sensitive to the thallium's oxidation state and coordination environment.

Experimental ²⁰⁵Tl NMR data for TlF₃ is scarce in the literature. However, computational studies on various thallium compounds have shown that the ²⁰⁵Tl chemical shift is a sensitive probe of the electronic structure around the thallium nucleus. researchgate.netkombyonyx.com For TlF₃, the thallium is in the +3 oxidation state. In general, Tl(III) species are significantly deshielded compared to Tl(I) species, resulting in chemical shifts at higher frequencies (downfield). The specific chemical shift of TlF₃ would be influenced by the high electronegativity of the fluorine ligands and the nine-coordinate geometry of the thallium center.

Table 2: Properties of Thallium Isotopes for NMR Spectroscopy

| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | Relative Receptivity (vs. ¹³C) |

|---|---|---|---|---|

| ²⁰³Tl | 29.52 | 1/2 | 2.433 | 340 |

Vibrational Spectroscopy (Infrared and Raman) for TlF₃ Structural Assignment and Adduct Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in determining the structural arrangement of atoms in a solid and characterizing the nature of chemical bonds. For TlF₃, these techniques can probe the Tl-F stretching and bending modes, providing a fingerprint of its crystal structure.

Since TlF₃ is isostructural with yttrium trifluoride (YF₃), the vibrational spectra of YF₃ can serve as a valuable reference. Theoretical studies on YF₃ have calculated the expected IR and Raman active modes. caltech.edu The crystal structure of YF₃ (and thus TlF₃) belongs to the orthorhombic space group Pnma, which predicts a specific number of IR and Raman active vibrational modes based on group theory. The analysis of the experimental IR and Raman spectra of TlF₃ would allow for the assignment of these modes and a detailed understanding of the lattice dynamics.

Table 3: Calculated Vibrational Frequencies for YF₃ (Isostructural to TlF₃)

| Mode | Symmetry | Calculated Frequency (cm⁻¹) | Activity |

|---|---|---|---|

| ν₁ | A₁g | 580 | Raman |

| ν₂ | B₁g | 490 | Raman |

| ν₃ | B₂g | 420 | Raman |

| ν₄ | B₃g | 350 | Raman |

| ν₅ | Aᵤ | - | Inactive |

| ν₆ | B₁ᵤ | 550 | IR |

| ν₇ | B₂ᵤ | 480 | IR |

| ν₈ | B₃ᵤ | 390 | IR |

(Data based on theoretical calculations for YF₃ and may vary for TlF₃) caltech.edu

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Bonding Information in TlF₃

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of a material. In the XPS spectrum of TlF₃, the binding energies of the core-level electrons, particularly the Tl 4f and F 1s electrons, are of primary interest.

The binding energy of the Tl 4f electrons is a direct indicator of the oxidation state of thallium. For elemental thallium, the Tl 4f₇/₂ peak is observed at approximately 118 eV. In TlF₃, the thallium is in the +3 oxidation state, which leads to a significant increase in the binding energy of the Tl 4f electrons due to the increased effective nuclear charge experienced by the core electrons. Studies on thallium oxides have shown that the Tl 4f₇/₂ binding energy for Tl(III) is higher than for Tl(I) and Tl(0). kombyonyx.com For TlF₃, the highly electronegative fluorine atoms will further withdraw electron density from the thallium center, resulting in a pronounced shift to higher binding energy. The F 1s spectrum is also informative, with its binding energy providing insight into the nature of the fluoride (B91410) ions in the lattice.

Table 4: Representative Tl 4f₇/₂ Binding Energies

| Compound/State | Thallium Oxidation State | Tl 4f₇/₂ Binding Energy (eV) |

|---|---|---|

| Elemental Thallium (Tl) | 0 | ~118 |

| Thallium(I) species | +1 | Lower than Tl(III) |

| Thallium(III) species | +3 | Expected to be >118 eV |

(Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.)

X-ray Absorption Spectroscopy (XAS) Techniques (EXAFS and XANES) for Local Structural Probes of TlF₃

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element within a material. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Tl L₃-edge XANES spectrum of TlF₃ is particularly useful for confirming the +3 oxidation state of thallium. The position of the absorption edge shifts to higher energy with increasing oxidation state. By comparing the Tl L₃-edge energy of TlF₃ with that of Tl(I) and Tl(0) standards, the +3 oxidation state can be definitively established. The features in the XANES region are also sensitive to the coordination geometry around the thallium atom.

The EXAFS region of the spectrum contains information about the local atomic environment of the thallium atoms, including the coordination number and the distances to the neighboring fluorine atoms. Analysis of the EXAFS data for TlF₃ would provide precise values for the Tl-F bond lengths and the number of nearest-neighbor fluorine atoms, which is expected to be nine, consistent with its crystal structure.

Mass Spectrometric Techniques for Vapors and Decomposition Products of TlF₃

Mass spectrometry is an essential tool for identifying the species present in the vapor phase above a solid and for studying its thermal decomposition products. Upon heating, TlF₃ is expected to decompose. High-temperature mass spectrometry can be used to analyze the gaseous species formed during this process.

While direct mass spectrometric studies on the thermal decomposition of TlF₃ are not widely reported, studies on other metal(III) fluorides, such as manganese trifluoride (MnF₃), have shown that the primary gaseous product of thermolysis can be atomic fluorine. It is plausible that the thermal decomposition of TlF₃ proceeds via a reduction of Tl(III) to Tl(I), with the concomitant release of fluorine. The expected decomposition reaction would be:

2 TlF₃(s) → 2 TlF(g) + F₂(g)

Mass spectrometric analysis of the vapor phase above heated TlF₃ would likely detect ions corresponding to TlF⁺, and potentially F⁺ and F₂⁺, confirming this decomposition pathway. The relative intensities of these ions as a function of temperature would provide information about the thermodynamics and kinetics of the decomposition process.

Table 5: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Thallium(III) fluoride | TlF₃ |

| Thallium(I) fluoride | TlF |

| Yttrium trifluoride | YF₃ |

| Manganese trifluoride | MnF₃ |

| Thallium(III) oxide | Tl₂O₃ |

| Thallium | Tl |

| Fluorine | F₂ |

Reactivity and Reaction Mechanisms of Thallium Iii Fluoride

Thallium(III) Fluoride (B91410) as a Fluorinating Reagent in Chemical Synthesis

While not as commonly employed as modern electrophilic or nucleophilic fluorinating agents, thallium(III) fluoride has been utilized in the synthesis of aromatic fluorides. Its application typically involves a multi-step process rather than a direct fluorination of an organic substrate by TlF3. The most documented pathway involves the formation and subsequent decomposition of arylthallium(III) difluoride intermediates.

The primary mechanism for fluorine transfer involving thallium(III) in the synthesis of aryl fluorides proceeds through the formation of an arylthallium(III) difluoride species. This process can be summarized in the following steps:

Thallation : An aromatic compound is first treated with a thallium(III) salt, such as thallium(III) trifluoroacetate (B77799), to form an arylthallium(III) bis(trifluoroacetate).

Anion Exchange : The arylthallium(III) bis(trifluoroacetate) is then treated with a fluoride source, like potassium fluoride, to replace the trifluoroacetate groups with fluoride ions, yielding a stable arylthallium(III) difluoride intermediate.

Fluoride Transfer/Decomposition : The isolated arylthallium(III) difluoride is then decomposed to form the aryl fluoride. This final step is often facilitated by the addition of boron trifluoride (BF3). The precise mechanism of this decomposition is not extensively detailed in the literature but is believed to involve the BF3 coordinating to one of the fluorine atoms on the thallium intermediate, which weakens the thallium-fluorine bond and facilitates the reductive elimination of the aryl fluoride and thallium(I) fluoride.

This indirect pathway highlights that the "fluorinating agent" is effectively the arylthallium(III) difluoride intermediate, with the fluorine atoms originating from a fluoride salt, rather than TlF3 acting as a direct source of fluorine to an organic substrate.

The general pathway is as follows:

An arylboronic acid is reacted with a Tl(III) salt.

The resulting arylthallium(III) species is converted to the corresponding arylthallium(III) difluoride.

The decomposition of this intermediate yields the aryl fluoride, with the thallium being reduced from the +3 to the +1 oxidation state.

This transformation represents an oxidative process where the aryl group is transferred to the thallium(III) center, and subsequently, a C-F bond is formed with the concomitant reduction of the metal center.

Lewis Acidity of Thallium(III) Fluoride and Adduct Formation

As a member of the Group 13 halides, thallium(III) fluoride is a strong Lewis acid. nih.gov This property is due to the electron-deficient nature of the thallium atom, which has a vacant orbital capable of accepting an electron pair from a Lewis base. nih.gov

The Lewis acidic character of TlF3 allows it to form coordination complexes, or adducts, with a variety of neutral and anionic ligands that can act as Lewis bases. In the solid state, TlF3 itself has a crystal structure where each thallium atom is coordinated to eight fluoride ions. When reacting with other Lewis bases, it can expand its coordination sphere to form stable complexes.

With anionic ligands, particularly fluoride ions, TlF3 readily forms complex fluoroanions. Examples of such species include the tetrafluorothallate(III) ion, [TlF4]-, and the hexafluorothallate(III) ion, [TlF6]3-. The formation of these complex anions is a characteristic feature of the Lewis acidity of TlF3.

The coordination of TlF3 with neutral ligands is less specifically documented in comparison to its reactions with strong Lewis acids. However, based on the behavior of other Group 13 trihalides, it is expected to form adducts with neutral donor molecules such as ethers, amines, and phosphines.

Thallium(III) fluoride reacts with exceptionally strong Lewis acids like antimony(V) fluoride (SbF5) and arsenic(V) fluoride (AsF5) in anhydrous hydrogen fluoride. researchgate.net In these reactions, TlF3 acts as a fluoride ion donor to the stronger Lewis acid.

The reaction with SbF5 yields the adduct TlF3·3SbF5. researchgate.net In the crystal structure of this compound, the thallium atom is nine-coordinate, surrounded by fluorine atoms in a tricapped trigonal prismatic geometry. researchgate.net The structure consists of thallium atoms connected by [SbF6]- units. researchgate.net

With AsF5, the adduct formed is TlF3·AsF5·2HF. researchgate.net Its crystal structure is composed of puckered layers of Tl and F atoms forming rectangular rings. The thallium atom is seven-coordinate, with additional fluorine atoms provided by a hydrogen fluoride molecule and two [AsF6]- units. researchgate.net These structures demonstrate the ability of TlF3 to act as a fluoride donor in the presence of very strong fluoride acceptors.

| Adduct | Thallium Coordination Number | Geometric Arrangement Around Thallium | Bridging Units |

|---|---|---|---|

| TlF3·3SbF5 | 9 | Tricapped trigonal prismatic | [SbF6]- |

| TlF3·AsF5·2HF | 7 | Part of a puckered layer with additional axial fluorine atoms | [AsF6]- and HF |

Hydrolytic Behavior and Solvolysis of TlF3 in Different Media

Thallium(III) fluoride is described as being water-soluble. organic-chemistry.org In aqueous solutions, it undergoes hydrolysis to form thallium(III) hydroxide (B78521), Tl(OH)3, and hydrofluoric acid, as shown in the following reaction:

TlF3 + 3H2O → Tl(OH)3 + 3HF harvard.edu

The extent of hydrolysis and the nature of the resulting species in solution can be dependent on the pH.

In non-aqueous, protic solvents, the behavior of TlF3 is also of interest. Its solubility in anhydrous hydrogen fluoride is low but increases with temperature. This suggests the formation of solvated species or complex ions in this medium.

| Temperature (°C) | Solubility (g/100 g HF) |

|---|---|

| -25.2 | 0.027 |

| -8.9 | 0.029 |

| 12 | 0.081 |

Thermal Decomposition and Reduction Pathways of Thallium(III) Fluoride

Thallium(III) fluoride (TlF₃) is the most thermally stable of the thallium(III) halides. However, upon heating to its melting point, it undergoes decomposition. shef.ac.ukwikipedia.org The primary driving force for the reactivity of TlF₃, particularly in its decomposition and reduction, is the pronounced tendency of thallium to favor the +1 oxidation state over the +3 state. This phenomenon is commonly attributed to the inert pair effect, where the 6s² electrons are reluctant to participate in bonding.

The thermal decomposition of TlF₃ occurs at approximately 550°C. shef.ac.uk The process involves the reduction of thallium(III) to thallium(I). While the direct experimental equation for the thermal decomposition of TlF₃ is not extensively documented, it is understood to proceed via the loss of elemental fluorine. This behavior is analogous to other thallium(III) halides, such as thallium(III) chloride (TlCl₃) and thallium(III) bromide (TlBr₃), which decompose at much lower temperatures (40°C) to yield the corresponding thallium(I) halide and the elemental halogen. wikipedia.org

Based on this well-established trend in thallium chemistry, the thermal decomposition of thallium(III) fluoride can be represented by the following reaction:

2 TlF₃(s) → 2 TlF(s) + F₂(g)

This reaction signifies a redox process where Tl(III) is reduced to Tl(I), and the fluoride anions are oxidized to fluorine gas.

Another pathway for the reduction of Tl(III) to Tl(I) can be observed during the synthesis of TlF₃. If the fluorination of thallium precursors, such as thallium(III) oxide (Tl₂O₃), is incomplete or conducted under insufficiently rigorous conditions, the resulting product is often contaminated with thallium(I) fluoride (TlF). This indicates that the complete oxidation to Tl(III) is challenging and that reduction to the more stable Tl(I) state is a competing pathway.

The key parameters of the thermal decomposition are summarized in the table below.

| Parameter | Value / Description | Reference |

|---|---|---|

| Decomposition Temperature | ~550°C | shef.ac.uk |

| Decomposition Products | Thallium(I) fluoride (TlF) and Fluorine (F₂) | wikipedia.org |

| Reaction Type | Redox (Reduction of Tl³⁺ to Tl⁺) | wikipedia.org |

| Driving Force | Inert pair effect leading to the higher stability of the Tl⁺ oxidation state. |

Electrochemical Reactivity of TlF₃ in Non-Aqueous Systems

The electrochemical behavior of thallium(III) fluoride in non-aqueous systems is a subject of significant theoretical interest, though detailed experimental studies and reported data, such as cyclic voltammograms, are notably scarce in publicly accessible literature. The high stability of the Tl-F bond and the challenges associated with non-aqueous fluoride electrochemistry contribute to this lack of research. However, its potential reactivity can be discussed based on fundamental electrochemical principles and by drawing parallels with studies of other metal fluorides in similar media, such as molten salts and aprotic organic solvents. nih.govresearchgate.net

In Molten Salt Systems:

Molten fluoride salts, such as the eutectic mixture of LiF-NaF-KF (FLiNaK), are potential non-aqueous media for the electrochemistry of highly stable fluorides due to their wide electrochemical windows and high-temperature stability. nih.govosti.gov In such a medium, TlF₃ would dissociate to form Tl³⁺ cations and F⁻ anions, which would then be available for electrochemical reactions at the electrodes.

Cathodic Reaction (Reduction): At the cathode, the reduction of Tl³⁺ ions would be expected to occur. This reduction could proceed in a stepwise manner or in a single step to metallic thallium.

Stepwise reduction: Tl³⁺ + 2e⁻ → Tl⁺ followed by Tl⁺ + e⁻ → Tl(0)

Direct reduction: Tl³⁺ + 3e⁻ → Tl(0) The specific pathway would depend on the stability of the Tl⁺ ion in the molten salt and the applied potential.

Anodic Reaction (Oxidation): The anodic process would involve the oxidation of fluoride ions from the salt, leading to the evolution of fluorine gas, as the Tl³⁺ is already in a high oxidation state.

2F⁻ → F₂(g) + 2e⁻

In Aprotic Organic Solvents:

The study of fluoride electrochemistry in organic solvents is challenging due to the low solubility of inorganic fluorides and the high nucleophilicity and basicity of the "naked" fluoride ion, which can lead to reactions with the solvent and electrolyte. researchgate.net Assuming a suitable solvent and supporting electrolyte could be found to dissolve TlF₃ or a TlF₃-complex, the electrochemical processes would be similar to those in molten salts.

Cathodic Reaction (Reduction): The reduction of the solvated Tl³⁺ species to Tl⁺ and subsequently to metallic thallium would be the expected cathodic process.

Anodic Reaction (Oxidation): The oxidation of fluoride ions would be the primary anodic reaction, though this is often limited by the oxidative stability of the organic solvent itself.

The table below summarizes the hypothetical electrochemical reactions and the significant challenges associated with studying TlF₃ in non-aqueous systems.

| System Type | Potential Cathodic Reaction (Reduction) | Potential Anodic Reaction (Oxidation) | Major Research Challenges |

|---|---|---|---|

| Molten Fluoride Salts (e.g., FLiNaK) | Tl³⁺ + 3e⁻ → Tl(0) | 2F⁻ → F₂(g) + 2e⁻ | High temperatures required; Corrosive nature of molten fluorides and fluorine gas; Lack of suitable reference electrodes. iaea.org |

| Aprotic Organic Solvents | [Tl(solvent)ₓ]³⁺ + 3e⁻ → Tl(0) + x(solvent) | 2F⁻ → F₂(g) + 2e⁻ (Solvent oxidation may occur first) | Very low solubility of TlF₃; High reactivity of fluoride ions with organic components; Finding a stable supporting electrolyte. researchgate.net |

Due to the limited experimental data, these pathways remain largely theoretical and represent a potential area for future research in the field of non-aqueous electrochemistry.

Theoretical and Computational Chemistry of Thallium Iii Fluoride

Density Functional Theory (DFT) Investigations of TlF₃

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of solid-state materials, including thallium-based fluoroperovskites. researchgate.net These computational studies provide a foundational understanding of the material's behavior.

DFT calculations are instrumental in determining the electronic band structure and density of states (DOS) for TlF₃-containing materials, which are crucial for understanding their optical and electronic properties. Studies on cubic fluoroperovskites with the general formula TlBF₃ (where B is a divalent cation) reveal a range of electronic behaviors. researchgate.netscispace.com

Calculations for compounds like TlGeF₃, TlSnF₃, and TlPbF₃ show that they possess indirect bandgaps. scispace.com The valence band in these materials is primarily composed of states from the fluorine p-orbitals, while the conduction band is a mix of states from the B-site cation and fluorine atoms. scispace.com In the case of TlPbF₃, the thallium p-states also contribute significantly to the conduction band. scispace.com

Similarly, investigations into TlXF₃ (where X = Be, Sr) show that TlBeF₃ has an indirect band gap of 4.3 eV, while TlSrF₃ has a direct band gap of 6.03 eV, classifying both as insulators. nih.govacs.org The flat nature of the valence bands observed in many thallium-based perovskites is linked to strong anharmonicity, a feature that can contribute to high thermoelectric performance. researchgate.net

| Compound | Calculated Band Gap (eV) | Type of Band Gap |

|---|---|---|

| TlGeF₃ | 1.67 | Indirect |

| TlSnF₃ | 0.84 | Indirect |

| TlPbF₃ | 1.89 | Indirect |

| TlBeF₃ | 4.3 | Indirect |

| TlSrF₃ | 6.03 | Direct |

While TlF₃ itself has a specific crystal structure, incorporating it into different perovskite structures (TlBF₃) can be seen as creating various chemical polymorphs or analogues. DFT is used to predict the geometric and electronic properties of these different forms. For instance, the optimized lattice parameters for a range of TlBF₃ perovskites (with B = Ge, Sn, Pb, Zn, Cd, Hg, Mg, Ca, Sr, Ba) have been calculated, ranging from 4.01 Å to 5.08 Å. researchgate.net A clear trend is observed where larger atomic radii of the B cations correspond to larger equilibrium lattice constants. researchgate.net

Computational studies on different polymorphs of organic molecules have demonstrated that physical properties, such as diamagnetic susceptibility, can vary significantly between forms. hec.ac.uk This principle also applies to inorganic compounds like TlF₃. DFT calculations can predict these differences, aiding in the identification of new polymorphs and understanding their relative stability and properties. hec.ac.uk For TlXF₃ (X = Be, Sr), DFT calculations established a cubic crystal structure, providing the foundational geometric parameters used to compute other physical properties. nih.govacs.org

Ab Initio Molecular Dynamics Simulations of TlF₃ Reactivity and Dynamics

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the motion of atoms by calculating the forces from first-principles electronic structure calculations, typically DFT. mdpi.com This approach is ideal for modeling chemical reactions and dynamic processes where bond breaking and formation occur, as it does not rely on pre-parameterized force fields. nih.gov

While specific AIMD studies on TlF₃ are not widely documented, the methodology is well-suited for investigating its reactivity. For example, AIMD could be used to simulate the vigorous reaction between solid thallium and fluorine gas to form TlF₃, providing a detailed, time-resolved picture of the reaction mechanism at the atomic scale. pilgaardelements.com The technique has been successfully used to model highly reactive situations, such as the electrolysis of amino acids, where chemical reactions occur within picoseconds. mdpi.com Such simulations could clarify the dynamics of fluorine interacting with a thallium surface, the intermediates formed, and the subsequent lattice formation of TlF₃. Furthermore, AIMD can be used to explore the dynamic stability of TlF₃-containing materials and verify the products of complex reaction pathways. nih.gov

Quantum Chemical Analysis of Reaction Mechanisms Involving Thallium(III) Fluoride (B91410)

Quantum chemical methods, particularly DFT, are essential for elucidating the detailed mechanisms of chemical reactions. This involves identifying reactants, products, transition states, and intermediates, and calculating the associated energy barriers and reaction thermodynamics. mdpi.com

A quantum-chemical study of the reaction between benzene (B151609) and atomic fluorine, for instance, revealed two competing pathways: hydrogen abstraction to form a phenyl radical and hydrogen substitution to form an ipso-fluorocyclohexadienyl radical. mdpi.com By calculating the potential energy surface, researchers can determine which pathway is more favorable both kinetically and thermodynamically.

This type of analysis could be applied to reactions involving TlF₃. For example, in the synthesis of TlF₃ from Tl₂O₃ and hydrofluoric acid, quantum chemical calculations could model the step-by-step mechanism of fluoride ions replacing oxide ions, including the role of water as a solvent and the structure of the transition states. Such studies provide a molecular-level understanding that is often inaccessible through experimental means alone.

Computational Studies of Anharmonicity and Phonon Transport in TlF₃-containing Perovskites

In crystalline solids, atomic vibrations are described as collective modes called phonons. While the harmonic approximation is often used, anharmonicity—the deviation from this ideal behavior—is crucial for understanding properties like thermal expansion, phase transitions, and thermal transport. duke.edu

Computational studies on perovskites have revealed significant anharmonicity, particularly in halide perovskites. aps.orgmanchester.ac.uk First-principles calculations show that strong four-phonon scattering can significantly suppress phonon transport even in materials with moderate thermal conductivity. aps.org In some perovskite structures, soft phonon modes can lead to instabilities and double-well potentials associated with the collective tilting of the corner-sharing octahedral framework. aps.orgmanchester.ac.uk

For thallium-based perovskites, a flat band structure has been linked to strong anharmonicity, which is a key factor for high thermoelectric performance. researchgate.net Combining experimental techniques like inelastic neutron scattering with first-principles simulations allows for a quantitative analysis of these anharmonic effects. duke.edu Machine learning-accelerated molecular dynamics simulations are also emerging as a powerful tool to compute anharmonicity and its temperature-dependent effects explicitly. duke.edu These computational approaches are vital for understanding and predicting the thermal transport properties of TlF₃-containing materials.

Development and Validation of Force Fields and Computational Models for TlF₃ Systems

While AIMD provides high accuracy, its computational cost limits its application to relatively small systems and short timescales. nih.gov For large-scale simulations, classical molecular dynamics (MD) using empirical force fields is necessary. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms. uiuc.eduresearchgate.net

The development of a force field for TlF₃ systems would involve several steps. First, an appropriate functional form for the potential energy must be chosen, which typically includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). uiuc.edu The parameters for these functions are then optimized to reproduce data from either high-level quantum-mechanical calculations (e.g., DFT) or experimental measurements (e.g., crystal structure, vibrational frequencies). researchgate.net

For systems where chemical reactions are important, a reactive force field such as ReaxFF would be required. j-octa.comyoutube.com These force fields use a bond-order formalism to smoothly handle the formation and breaking of chemical bonds. youtube.com Validation is a critical final step, where the force field's ability to predict properties not used in the parameterization process is tested. nih.gov Although no specific, widely-used force field for TlF₃ is currently available in the literature, these established methodologies provide a clear path for its development, enabling large-scale simulations of TlF₃ in complex environments.

Applications of Thallium Iii Fluoride in Advanced Materials and Chemical Synthesis

TlF₃ as a Precursor in the Synthesis of Fluoride (B91410) Materials

Thallium(III) fluoride serves as a valuable precursor in the creation of specialized fluoride-containing materials, particularly in optics and functional compounds.

Development of Optical Materials and Lenses

Fluoride compounds are integral to the manufacturing of advanced optical components. americanelements.com Thallium-based compounds, including those derived from TlF₃, are being developed for applications such as radiation detection due to the high effective atomic number of thallium, which enhances detection efficiency. nih.gov

In the realm of optical lithography, there is a need for lenses made from materials that are transparent in the vacuum-ultraviolet (VUV) and ultraviolet (UV) regions. nih.gov Fluoroperovskites, a class of compounds with a perovskite crystal structure containing fluoride ions, are promising candidates for these applications due to their large band gaps. nih.gov Specifically, thallium-based fluoroperovskites like TlBeF₃ and TlSrF₃, which can be synthesized using TlF₃ as a precursor, exhibit properties suitable for VUV-transparent materials. nih.govacs.org The cubic structure of these perovskites is particularly advantageous as it lacks birefringence, a property that can complicate lens fabrication. nih.govacs.org

Research into the optical properties of TlBeF₃ and TlSrF₃ has revealed their potential. For instance, TlSrF₃ has a direct band gap of 6.03 eV, while TlBeF₃ has an indirect band gap of 4.3 eV, classifying them as insulators suitable for optical applications. nih.gov Their low reflectivity in the infrared and visible light ranges suggests transparency, a crucial characteristic for lens materials. nih.govacs.org

Table 1: Comparison of Optical Properties of Thallium-Based Fluoroperovskites

| Compound | Band Gap (eV) | Band Gap Type | Zero-Frequency Reflectivity (%) |

|---|---|---|---|

| TlBeF₃ | 4.3 | Indirect | 2.5 |

Fabrication of Functional Fluoride Compounds

Beyond optics, TlF₃ is a precursor for various functional fluoride compounds. Fluoroperovskites, for example, exhibit a wide range of properties including ferroelectricity, piezoelectricity, and catalytic activity. nih.gov The synthesis of non-centrosymmetric crystal structures, which are essential for properties like ferroelectricity and piezoelectricity, can be achieved with thallium-based fluoroperovskites. nih.govacs.org

The mechanical properties of these materials have also been investigated. Studies on TlBeF₃ and TlSrF₃ indicate they are ductile materials, a desirable characteristic for the fabrication of durable components. nih.govacs.org

Role of Thallium(III) Fluoride in High-Temperature Superconductor Development

Thallium(III) fluoride has been explored as a doping agent in the synthesis of high-temperature superconductors, influencing their critical properties.

TlF₃ Doping Effects on Superconducting Phases

The introduction of TlF₃ into high-temperature superconducting materials can affect the formation and properties of the superconducting phases. In (Bi,Pb)-2223 phase superconductors, doping with TlF₃ has been shown to influence the proportion of the desired superconducting phase. researchgate.net X-ray diffraction analysis of Bi₁.₈₋ₓTlₓPb₀.₃₅Sr₂Ca₂Cu₃OᵧF₃ₓ compounds revealed that a certain level of TlF₃ doping (x=0.05) resulted in the highest proportion of the (Bi,Pb)-2223 phase. researchgate.net

Similarly, in the (Cu₀.₅,Tl₀.₅)Ba₂Ca₂Cu₃O₁₀₋δ system, substitution with TlF₃ has been investigated. researchgate.netbau.edu.lb The ionic radii of F⁻ (136 pm) and O²⁻ (140 pm) are similar, allowing for the substitution of fluorine for oxygen in the crystal lattice. researchgate.net This substitution can impact the charge carrier concentration (holes) within the superconducting layers, which is a critical factor for achieving optimal superconductivity. researchgate.net

Influence on Critical Transition Temperatures and Flux Pinning

Doping with TlF₃ can have a significant impact on the critical transition temperature (Tc) and the flux pinning capabilities of superconductors. Flux pinning is the phenomenon where magnetic flux lines (vortices) are trapped within the superconductor, which is crucial for maintaining a high critical current density (Jc) in the presence of a magnetic field.

In studies of (Cu₀.₅,Tl₀.₅)Ba₂Ca₂Cu₃O₁₀₋δ superconductors, it was found that a specific concentration of TlF₃ substitution (x=0.1) led to an increase in the flux pinning energy. researchgate.netbau.edu.lb This enhancement in flux pinning also resulted in an increase in the transport critical current density and the irreversibility magnetic field. researchgate.netbau.edu.lb However, higher concentrations of TlF₃ (x > 0.1) led to a decrease in these properties. researchgate.netbau.edu.lb

For Bi₁.₈₋ₓTlₓPb₀.₃₅Sr₂Ca₂Cu₃OᵧF₃ₓ compounds, the highest onset and offset critical transition temperatures were observed at a doping level of x=0.10. researchgate.net In (Tl₀.₅, Pb₀.₅)Sr₁.₆Ba₀.₄Ca₂Cu₃Oᵧ/Fₓ superconductors, the addition of fluorine did not significantly affect the transition temperature but did remarkably increase the width of the hysteresis loops, which is proportional to the critical current density. iaea.org The optimal fluorine content for maximizing this effect was found to be x = 2.2. iaea.org

Table 2: Effect of TlF₃ Doping on Superconducting Properties

| Superconductor System | Dopant | Optimal Dopant Concentration (x) | Effect on Tc | Effect on Flux Pinning/Jc |

|---|---|---|---|---|

| (Cu₀.₅,Tl₀.₅)Ba₂Ca₂Cu₃O₁₀₋δ | TlF | 0.1 | Increased | Increased |

| Bi₁.₈₋ₓTlₓPb₀.₃₅Sr₂Ca₂Cu₃OᵧF₃ₓ | TlF₃ | 0.10 | Highest Tc observed | - |

Catalytic Applications of Thallium(III) Fluoride in Organic and Inorganic Transformations

While the catalytic applications of TlF₃ are not as extensively documented as its roles in materials science, the broader field of fluoride catalysis in organic and inorganic chemistry is well-established. dntb.gov.ua Fluoride ions can act as catalysts in various reactions, such as sulfur-fluoride exchange (SuFEx) reactions. nih.gov

The catalytic activity of fluoroperovskite compounds, which can be synthesized from TlF₃, has been noted as an area of interest. nih.gov Although specific examples detailing the catalytic use of TlF₃ are not prevalent in the reviewed literature, the principles of transition metal-catalyzed reactions and fluoride-mediated transformations suggest potential avenues for future research into the catalytic properties of thallium(III) fluoride. nih.govacs.org

Heterogeneous Catalysis Involving TlF3

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst facilitating a reaction between gases or liquids. While fluorinated compounds like aluminum fluoride are known catalysts in reactions such as dehydrofluorination, the specific application of solid TlF3 as a heterogeneous catalyst is not extensively documented in dedicated research studies. rug.nl There is, however, academic and industrial interest in the potential of TlF3 as a catalyst for certain organic synthesis and polymerization reactions, though detailed research findings on specific applications are limited.

Homogeneous Catalysis with Tl(III) Fluoride Complexes

In homogeneous catalysis, the catalyst is in the same phase as the reactants, often dissolved in a solvent. The development of catalytic systems can be advanced by using simple, commercially available additives to activate organometallic complexes. wikipedia.org Fluoride additives, for instance, have been shown to generate active metal fluoride complexes in situ, enhancing catalytic activity and selectivity in various transformations, although specific examples involving thallium are not prominently featured. wikipedia.org

While thallium(III) compounds, such as thallium(III) trifluoroacetate (B77799), are known to be potent electrophiles used in the synthesis of arylthallium(III) derivatives, these are often employed as stoichiometric reagents rather than in a catalytic cycle. rsc.org The chemistry of organothallium(III) fluoride complexes is an area of academic inquiry, but their application in homogeneous catalysis is not yet well-established. researchgate.netresearchgate.net

Integration of TlF3 in Thermoelectric Material Research

Thermoelectric materials can convert heat energy into electrical energy and vice-versa, with their efficiency quantified by a figure of merit (ZT). A key property for a high-performance thermoelectric material is an intrinsically low lattice thermal conductivity (κL) to maintain a temperature gradient. researchgate.net Thallium compounds, particularly those containing heavy atoms and exhibiting weak chemical bonding, are known to possess this characteristic. researchgate.net

Computational Design of Thallium-Based Fluoroperovskites for Thermoelectricity

First-principles calculations based on Density Functional Theory (DFT) have been instrumental in exploring the potential of thallium-based fluoroperovskites with the general formula TlXF3 (where X can be Hg, Sn, Pb, Be, or Sr) for thermoelectric applications. wikipedia.orgnih.gov These computational studies investigate fundamental physical properties to predict the stability and performance of these materials before their experimental synthesis.

Research has focused on the structural, elastic, and electronic properties of these compounds. For instance, studies on TlXF3 (X = Be, Sr) confirmed their thermodynamic stability through the calculation of phonon dispersion spectra. wikipedia.orgnih.gov Electronic property calculations revealed that TlBeF3 has an indirect band gap of 4.3 eV, while TlSrF3 has a direct band gap of 6.03 eV, classifying them as insulators. nih.govwikipedia.org Similarly, investigations into TlAF3 (A = Ge, Sn, Pb) showed indirect bandgaps ranging from 0.84 to 1.89 eV. nih.gov These computational models provide a foundational framework for identifying promising candidates for high-efficiency thermoelectric devices.

Table 1: Computed Properties of TlXF3 Fluoroperovskites

| Compound | Optimized Lattice Constant (Å) | Band Gap (eV) | Band Gap Type |

|---|---|---|---|

| TlBeF3 | 4.5393 | 4.3 | Indirect |

| TlSrF3 | 4.8879 | 6.03 | Direct |

| TlGeF3 | 4.00 - 4.85 | 0.84 - 1.89 | Indirect |

| TlSnF3 | 4.00 - 4.85 | 0.84 - 1.89 | Indirect |

Note: This table is interactive and based on data from computational studies. nih.govnih.gov

Low Lattice Thermal Conductivity in TlXF3 Systems

A defining feature of the TlXF3 systems investigated for thermoelectric applications is their exceptionally low lattice thermal conductivity (κL). This property is crucial for maintaining the temperature difference across the material, which is essential for generating a thermoelectric voltage.

State-of-the-art calculations for TlXF3 (X = Hg, Sn, Pb) reveal ultralow κL values. The origin of this low thermal conductivity is attributed to the strong anharmonicity of the thallium atom, which leads to a low group velocity for acoustic modes and strong three-phonon scattering. In essence, the vibrations of the heavy thallium atoms effectively scatter the heat-carrying phonons. Despite the low thermal conductivity, strong ionic bonds between the X (Hg, Sn, Pb) and F atoms ensure good electrical transport properties, a combination necessary for a high ZT value. The predicted ZT value for TlHgF3 at 900 K is 1.58, which is a remarkably high figure for thermoelectric performance.

Table 2: Calculated Lattice Thermal Conductivity (κL) of TlXF3 Compounds at 300 K

| Compound | κL (W m⁻¹ K⁻¹) |

|---|---|

| TlPbF3 | 0.42 |

| TlHgF3 | > 0.42 |

Note: This table is interactive. Data is sourced from first-principles calculations.

Analytical Chemistry Applications of Thallium(III) Compounds (Excluding Direct TlF3 use as reagent)

In analytical chemistry, the focus is often on the determination of total thallium content rather than specific thallium compounds. alfa-chemistry.com Various techniques are employed for this purpose, including atomic absorption analysis, mass spectrometry, and spectrophotometry. alfa-chemistry.com

While TlF3 is not typically used as a direct reagent, other thallium compounds play a role in analytical procedures. For the quantitative analysis of thallium, thallous chromate (B82759) (Tl2CrO4) is particularly useful. digitellinc.com This method requires any thallic (Tl³⁺) ions present in the sample to first be reduced to the thallous state (Tl⁺) before precipitation. digitellinc.com Additionally, the complexation chemistry of thallium with certain organic ligands, such as 8-hydroxyquinoline (B1678124) derivatives, has been studied for applications in on-line preconcentration and speciation analysis, allowing for the separation and quantification of different forms of thallium in a sample.

Environmental Fate and Transformation of Thallium Iii Fluoride Species Academic Perspective

Abiotic Transformation Pathways of Inorganic Thallium Fluoride (B91410) in Aquatic and Terrestrial Systems

Upon entering an environmental system, solid TlF₃ will dissolve and dissociate. The subsequent abiotic transformations are primarily driven by hydrolysis, redox reactions, and precipitation.

In aquatic systems, the primary transformation pathway is hydrolysis. The Tl³⁺ ion is a highly charged, small cation that hydrolyzes extensively in water. This process involves the formation of a series of soluble hydroxo complexes, with the predominant species being highly dependent on the pH of the water. As pH increases, Tl³⁺ will sequentially form species such as Tl(OH)²⁺ and Tl(OH)₂⁺. mdpi.com Ultimately, in near-neutral to alkaline waters, this pathway leads to the precipitation of sparingly soluble thallium(III) hydroxide (B78521) (Tl(OH)₃) or its dehydrated form, thallium(III) oxide (Tl₂O₃), which occurs naturally as the mineral avicennite. acs.orgcanada.cawikipedia.org This precipitation effectively removes thallium from the water column. canada.ca

In terrestrial systems, particularly in soil environments, redox transformation becomes a critical pathway. Thallium(III) is a strong oxidizing agent and is generally less stable than the monovalent Tl(I) state under common environmental conditions. canada.ca Tl(III) can be reduced to Tl(I) by various reducing agents present in soils, such as organic matter and certain mineral species. This transformation is significant because Tl(I) is generally more soluble and mobile than Tl(III). canada.ca Another key abiotic process in soils is the strong and specific adsorption of Tl(III) onto the surfaces of manganese (Mn) oxides. acs.orgchimia.chtandfonline.com This interaction can stabilize the Tl(III) state and represents a major sink for thallium in the solid phase. nih.govacs.org

The fluoride ion, once dissociated, will participate in its own set of transformations. In acidic waters, it will associate with protons to form hydrofluoric acid (HF). usgs.gov In the presence of certain metal ions, particularly aluminum (Al³⁺), it forms stable aqueous complexes (e.g., AlF²⁺, AlF₂⁺). usgs.govrsc.org In calcium-rich environments, fluoride can precipitate as fluorite (CaF₂), limiting its aqueous concentration. rsc.org

Speciation and Mobility of TlF₃ in Environmental Matrices

The speciation and mobility of thallium(III) fluoride are not uniform; the constituent ions, Tl³⁺ and F⁻, follow divergent paths upon dissolution, leading to vastly different environmental behaviors.

Speciation: In aquatic environments, the speciation of thallium released from TlF₃ is dominated by hydrolysis products. Tl(III) exists as a cascade of hydroxo-complexes, with its solubility being extremely low at neutral pH due to the formation of solid Tl(OH)₃. mdpi.comcanada.ca The fluoride ion's speciation is also pH-dependent, with F⁻ being the dominant form in neutral to alkaline waters and HF prevailing under acidic conditions. usgs.gov

In soil matrices, Tl(III) speciation is largely controlled by its interaction with mineral surfaces. Synchrotron-based studies have identified Tl(III) sequestered into manganese oxides as a dominant species in some Tl-rich soils. acs.org The formation of insoluble Tl₂O₃ is another key solid-phase species. acs.org In contrast, the more stable Tl(I) is the primary species found in soil solutions, indicating that Tl(III) is largely retained in the solid phase. chimia.chcas.cn This suggests that while Tl(III) from a TlF₃ source would be immobilized, any reduction to Tl(I) would release a more mobile form of thallium into the soil porewater.

Thallium(III): The mobility of Tl(III) is considered extremely low in most environmental settings. canada.cacanada.ca Its strong tendency to hydrolyze and precipitate, coupled with its powerful affinity for sorption onto manganese oxides, effectively immobilizes it in soils and sediments. acs.orgtandfonline.comnih.gov

Thallium(I): If Tl(III) is reduced to Tl(I), its mobility increases dramatically. The Tl⁺ ion is highly soluble, weakly reactive, and more bioavailable. canada.cacanada.ca Its geochemical behavior is often compared to that of potassium (K⁺), allowing it to be readily transported in groundwater and taken up by plants. cabidigitallibrary.org

Fluoride: The mobility of the fluoride ion is variable and controlled by the specific geochemistry of the system. nih.gov In soft waters with low calcium content, fluoride can be relatively mobile. However, in hard waters or soils rich in calcite, its mobility is significantly reduced by the precipitation of fluorite (CaF₂). rsc.org Adsorption to clay minerals and metal oxides can also limit fluoride mobility.

| Component | Environmental Matrix | Dominant Species | Key Controlling Factors | Relative Mobility |

|---|---|---|---|---|

| Thallium(III) | Aquatic (pH > 4) | Tl(OH)₃ (s), Tl₂O₃ (s) | pH, Hydrolysis | Very Low |

| Thallium(III) | Terrestrial (Soil) | Adsorbed to Mn-oxides, Tl₂O₃ (s) | Redox Potential, Mn-oxide content | Very Low |

| Thallium(I) (Reduction Product) | Aquatic/Terrestrial | Tl⁺ (aq) | Redox Potential | High |

| Fluoride | Aquatic (Acidic) | HF (aq), Al-F complexes | pH, Aluminum concentration | Moderate |

| Fluoride | Aquatic/Terrestrial (Ca-rich) | F⁻ (aq), CaF₂ (s) | pH, Calcium concentration | Low |

Geochemical Cycling and Distribution of Thallium Fluoride Compounds

The introduction of TlF₃ into the environment initiates the entry of its constituent ions into separate biogeochemical cycles. There is no specific "thallium fluoride" cycle; rather, the compound acts as a source for the independent cycles of thallium and fluorine.

The geochemical behavior of thallium is complex, exhibiting both lithophile (rock-loving) and chalcophile (sulfur-loving) characteristics. whoi.edusciengine.com In oxidizing surface environments, thallium's fate is closely tied to manganese and iron. Tl(III) released from TlF₃ would be rapidly partitioned to the solid phase, adsorbing onto Mn and Fe oxyhydroxides in soils and sediments. cabidigitallibrary.org This process effectively sequesters thallium, making these minerals a primary sink. Over geological timescales or under changing environmental conditions (e.g., the onset of anoxia), the reduction of Tl(III) to Tl(I) can remobilize the thallium. canada.cacanada.ca This more mobile Tl(I) can then be incorporated into potassium-bearing minerals like illite (B577164) and other micaceous clays (B1170129) or be transported in aqueous solution. chimia.chnih.govacs.org

The fluoride component enters the global fluorine cycle. Fluoride's distribution is primarily controlled by the weathering of fluorine-bearing minerals and its subsequent behavior in water. rsc.org The liberated fluoride from TlF₃ would contribute to the dissolved fluoride load in surface and groundwater. Its cycling is heavily influenced by precipitation reactions, most notably the formation of fluorite (CaF₂) in the presence of calcium, which transfers fluoride from the hydrosphere to the lithosphere. nih.govresearchgate.net Adsorption onto mineral surfaces and uptake by organisms are other pathways in its cycle.

In a scenario of localized TlF₃ contamination, one would expect a distinct distribution pattern. The highest concentrations of thallium would likely be found immobilized in the upper soil horizons or sediments at the point of contamination, strongly associated with manganese-rich mineral phases. The distribution of fluoride would be more widespread and dependent on the local hydrogeochemistry, particularly the pH and calcium content of the soil and water.

Photochemical and Radiolytic Stability of TlF₃ in Environmental Contexts

Information specifically detailing the photochemical and radiolytic stability of thallium(III) fluoride in environmental settings is not available in current scientific literature. However, its stability can be inferred from the general principles of thallium and inorganic compound chemistry.

Photochemical Stability: Photochemical reactions are induced by solar radiation. For TlF₃ in an aqueous environment, any photochemical transformation would likely act upon its dissociation and hydrolysis products rather than the TlF₃ molecule itself. Research has shown that solar radiation alone does not cause the oxidation of Tl(I) to Tl(III), suggesting this specific pathway is not photochemically driven. researchgate.net Conversely, other studies indicate that light exposure can influence the distribution of Tl(I)/Tl(III) in natural waters, implying that photochemical processes can play a role in thallium's redox speciation, potentially involving reactions with natural photosensitizers like dissolved organic matter. nih.gov The Tl(III) hydroxo complexes or Tl(OH)₃ precipitates originating from TlF₃ could be subject to photoreduction, especially in the presence of organic compounds that can act as electron donors.

Radiolytic Stability: Radiolytic stability refers to a compound's resistance to decomposition by ionizing radiation from natural (e.g., cosmic rays, radioactive decay of elements like potassium-40) or anthropogenic sources. There is no available data on the radiolytic stability of TlF₃. In general, high-energy radiation can induce both oxidation and reduction reactions by creating highly reactive radical species from water (e.g., hydroxyl radicals, hydrated electrons). It is plausible that under intense radiation fields, the redox state of thallium could be altered, but such conditions are not typical of most natural environmental contexts.

Environmental Transport Modeling of Thallium Fluoride Species (Inorganic Focus)

Modeling the environmental transport of TlF₃ requires a multi-species approach that considers the distinct behavior of its dissociation products, as no specific model for the compound itself exists. The transport of thallium and fluoride would be modeled separately, using parameters that reflect their interactions within soil and water.

For thallium , a transport model would need to incorporate several key processes:

Adsorption/Desorption: The partitioning of thallium between the solid and aqueous phases is a critical parameter. This is described by the soil-water partition coefficient (Kd). For Tl(III), the Kd value would be very high, reflecting its strong sorption to manganese oxides and clays. chimia.ch For Tl(I), the Kd value is lower, indicating greater mobility. acs.orgmdpi.com

Redox Kinetics: The model must account for the reduction of Tl(III) to Tl(I). The rate of this reaction is a crucial parameter that depends on the redox potential (Eh) and the presence of electron donors (e.g., organic matter).

Precipitation/Dissolution: The model should include thermodynamic data for the solubility of Tl(OH)₃ and Tl₂O₃ to predict their formation and dissolution as a function of pH. mdpi.com

For fluoride , the essential modeling parameters would include:

Adsorption/Desorption: The Kd for fluoride adsorption onto relevant soil minerals like clays and metal oxides would be required. This process is highly pH-dependent. nih.gov

Precipitation/Dissolution: The model must include the solubility constant for fluorite (CaF₂) and potentially other fluoride minerals. The transport of fluoride is often limited by fluorite solubility, making the concentration of calcium a critical input parameter. rsc.orgnih.gov

Complexation: In acidic environments, the model would need to account for the formation of HF and Al-F complexes, which affects the activity of free fluoride. usgs.gov